molecular formula C12H13N3 B13853637 N-(2-pyridin-3-ylethyl)pyridin-4-amine

N-(2-pyridin-3-ylethyl)pyridin-4-amine

Cat. No.: B13853637
M. Wt: 199.25 g/mol
InChI Key: XUDLPOQUEANLQC-UHFFFAOYSA-N
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Description

N-(2-Pyridin-3-ylethyl)pyridin-4-amine is a bifunctional pyridine derivative featuring a central ethyl spacer linking pyridin-3-yl and pyridin-4-amine moieties. This compound is part of a broader class of nitrogen-containing heterocycles, which are pivotal in medicinal chemistry due to their ability to engage in hydrogen bonding and π-π stacking interactions with biological targets.

Properties

Molecular Formula

C12H13N3

Molecular Weight

199.25 g/mol

IUPAC Name

N-(2-pyridin-3-ylethyl)pyridin-4-amine

InChI

InChI=1S/C12H13N3/c1-2-11(10-14-6-1)3-9-15-12-4-7-13-8-5-12/h1-2,4-8,10H,3,9H2,(H,13,15)

InChI Key

XUDLPOQUEANLQC-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CN=C1)CCNC2=CC=NC=C2

Origin of Product

United States

Preparation Methods

Detailed Preparation from Patent Literature

A patent (EP1422220A1) describes a multi-step process for preparing 2-aminomethylpyridine derivatives, which can be adapted for the synthesis of this compound. The key steps include:

  • Step A: Formation of benzophenone glycine imine alkyl ester in the presence of a trialkylamine base such as N,N-diisopropyl N-ethylamine.
  • Step B: Reaction of the benzophenone glycine imine derivative with a pyridine derivative bearing a suitable leaving group (preferably chlorine) using a dry inorganic base (e.g., K₂CO₃ or NaH), a phase transfer catalyst (e.g., NEt₄Br), and an aprotic polar solvent such as propionitrile.
  • Step C: Treatment of the intermediate with aqueous hydrochloric acid at 20–25°C to yield a pyridine glycine ester hydrochloride.
  • Step D: Conversion of the ester hydrochloride to the target compound by refluxing in water.

This approach allows for industrial-scale preparation with controlled reaction conditions and yields.

Synthetic Routes from Research Literature

A comprehensive synthetic methodology reported in the Royal Society of Chemistry supplementary data outlines several general procedures applicable to pyridine-containing amines:

  • Method A: Condensation of substituted pyridin-2-amine and substituted pyridine-2-carbaldehyde in methanol with p-toluenesulfonic acid and an isocyanide reagent at 70°C for 12 hours, followed by extraction and purification.
  • Method B: Acid treatment (HCl/dioxane) of the intermediate at 20°C to adjust pH and facilitate product isolation.
  • Method C: Palladium-catalyzed cross-coupling of 2-(pyridin-2-yl)imidazo[1,2-a]pyridin-3-amine with aryl halides using Pd₂(dba)₃, XantPhos, and t-BuONa in toluene at 110°C.
  • Method H: Amination of 3-bromo-2-(2-pyridyl)imidazo[1,2-a]pyridine with amines in tert-amyl alcohol using a palladium catalyst and base at 90°C.

Though these methods focus on imidazo[1,2-a]pyridine derivatives, the principles of amination, condensation, and palladium-catalyzed coupling are transferable to the synthesis of this compound.

Reaction Conditions and Catalysts

  • Bases: Trialkylamines such as N,N-diisopropyl N-ethylamine, inorganic bases like K₂CO₃ or NaH, and t-BuONa are commonly used.
  • Catalysts: Phase transfer catalysts (e.g., NEt₄Br) and palladium complexes (Pd₂(dba)₃ with ligands like XantPhos) facilitate coupling reactions.
  • Solvents: Aprotic polar solvents such as propionitrile, toluene, methanol, and tert-amyl alcohol are employed depending on the reaction step.
  • Temperatures: Reactions are typically conducted between room temperature and 110°C, with careful control to optimize yield and purity.

Data Tables Summarizing Preparation Conditions and Outcomes

Step/Method Reactants Conditions Catalyst/Base Solvent Temperature Yield/Outcome
Step A (Patent) Benzophenone glycine imine alkyl ester + trialkylamine base Stirring with N,N-diisopropyl N-ethylamine N,N-diisopropyl N-ethylamine - Ambient Intermediate formation
Step B (Patent) Benzophenone glycine imine + pyridine derivative (Cl leaving group) Dry K₂CO₃ or NaH, NEt₄Br catalyst NEt₄Br (phase transfer catalyst) Propionitrile Ambient Pyridine glycine imine derivative
Step C (Patent) Pyridine glycine imine + HCl Aqueous HCl, molar ratio 1-5 - Water 20–25°C Pyridine glycine ester hydrochloride
Step D (Patent) Pyridine glycine ester hydrochloride Refluxing water - Water Reflux Target compound
Method A (RSC) Substituted pyridin-2-amine + pyridine-2-carbaldehyde TosOH (0.2 eq), 2-isocyano-2,4,4-trimethylpentane - Methanol 70°C, 12 h Product after chromatography
Method C (RSC) 2-(pyridin-2-yl)imidazo[1,2-a]pyridin-3-amine + aryl halide Pd₂(dba)₃ (0.1 eq), XantPhos (0.2 eq), t-BuONa (2 eq) Pd catalyst, base Toluene 110°C, 12 h Coupled product after HPLC
Method H (RSC) 3-bromo-2-(2-pyridyl)imidazo[1,2-a]pyridine + amine Pd catalyst, t-BuONa (2.7 eq) Pd catalyst, base tert-Amyl alcohol 90°C, 12 h Aminated product after HPLC

Research Outcomes and Analysis

  • The patent method provides a scalable and industrially viable route to 2-aminomethylpyridine derivatives, which can be adapted to prepare this compound with good control over purity and yield.
  • The use of phase transfer catalysts and aprotic solvents enhances the nucleophilic substitution step efficiency.
  • Palladium-catalyzed cross-coupling methods offer high selectivity and yield, especially for complex pyridine derivatives.
  • Acid treatment steps are critical for product isolation and purification.
  • Reaction temperature and choice of base significantly influence the reaction rate and product yield.

Chemical Reactions Analysis

Types of Reactions

N-(2-pyridin-3-ylethyl)pyridin-4-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the amino group can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like alkyl halides in the presence of a base.

Major Products Formed

    Oxidation: Formation of pyridine N-oxide derivatives.

    Reduction: Formation of reduced amine derivatives.

    Substitution: Formation of substituted pyridine derivatives.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
N-(2-pyridin-3-ylethyl)pyridin-4-amine has been investigated for its potential as an anticancer agent. Studies have shown that derivatives of pyridine compounds can inhibit specific kinases involved in cancer progression. For instance, compounds that target c-KIT kinase, which is implicated in gastrointestinal stromal tumors (GISTs), have demonstrated effectiveness in preclinical models. The inhibition of c-KIT activity is crucial for treating GISTs, making such pyridine derivatives promising candidates for further development as therapeutic agents against this type of cancer .

Neuropharmacology
Research indicates that pyridine-based compounds may also act on muscarinic acetylcholine receptors (mAChRs). A study on structure–activity relationships (SARs) of pyridine derivatives highlighted their potential as positive allosteric modulators for mAChRs, which are vital for various neurological functions. This suggests that this compound could be explored for its effects on cognitive function and neurodegenerative diseases .

Coordination Chemistry

Metal Complexes
The compound has been utilized to form coordination complexes with transition metals. For example, the synthesis of mercury(II) coordination polymers using this compound as a ligand has been documented. These complexes exhibit unique structural properties and have potential applications in materials science and catalysis .

Metal Ion Complex Type Ligand Used Application Area
Hg(II)Coordination PolymerThis compoundMaterials Science
Cu(II)Coordination ComplexThis compoundCatalysis

Corrosion Inhibition

Corrosion Studies
Recent investigations into the corrosion inhibition properties of pyridine derivatives indicate that this compound may effectively protect metals such as copper from corrosion in acidic environments. Experimental studies have shown that these compounds can form protective films on metal surfaces, thus reducing corrosion rates significantly .

Synthesis and Characterization

The synthesis of this compound involves multi-step organic reactions typically starting from commercially available pyridine derivatives. Characterization techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry are employed to confirm the structure and purity of the synthesized compound.

Case Studies

  • Anticancer Activity Evaluation
    A study evaluated the efficacy of various pyridine derivatives against cancer cell lines, focusing on their ability to inhibit cell proliferation and induce apoptosis. The results indicated that specific modifications to the pyridine structure enhance anticancer activity significantly.
  • Corrosion Inhibition Performance
    Another study assessed the performance of this compound as a corrosion inhibitor for copper in hydrochloric acid solutions. The findings demonstrated a substantial reduction in corrosion rates compared to untreated samples, highlighting its potential industrial applications.

Mechanism of Action

The mechanism of action of N-(2-pyridin-3-ylethyl)pyridin-4-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may act as an inhibitor by binding to the active site of an enzyme, preventing substrate access and thus inhibiting the enzyme’s function .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs

Compound Name Structural Features Key Differences from Target Compound Reference ID
N-((3,5-Dimethyl-1H-pyrazol-1-yl)methyl)pyridin-4-amine Pyridin-4-amine linked to a methyl-substituted pyrazole via a methyl group Replaces ethyl spacer with methyl-pyrazole
N-Cyclopropyl-3-methyl-1-(pyridin-3-yl)-1H-pyrazol-4-amine Pyridin-3-yl connected to a pyrazole ring with a cyclopropylamine substituent Pyrazole core instead of ethyl-linked pyridines
N-(4-Nitrophenyl)-4-(pyridin-3-yl)pyrimidin-2-amine Pyridin-3-yl linked to a pyrimidine ring substituted with a nitroaryl group Pyrimidine ring replaces pyridin-4-amine
N-(4-Chlorobenzyl)pyridin-4-amine dihydrochloride Pyridin-4-amine attached to a chlorobenzyl group via a methylene bridge Aromatic benzyl substituent vs. ethyl spacer

Purity and Analytical Characterization

  • Compounds in achieved >99% purity via HPLC, a standard for pharmaceutical intermediates .
  • N-(4-Nitrophenyl)-4-(pyridin-3-yl)pyrimidin-2-amine was characterized by NMR, FTIR, and elemental analysis , while similar derivatives in were validated via melting points and spectral data .

Key Distinguishing Factors

  • Linker Flexibility : The ethyl spacer in N-(2-pyridin-3-ylethyl)pyridin-4-amine may enhance conformational adaptability compared to rigid aromatic linkers (e.g., benzyl groups in ).
  • Electronic Effects : The absence of electron-withdrawing groups (e.g., nitro in ) on the pyridin-4-amine moiety could increase its nucleophilicity, impacting reactivity in further derivatization.
  • Synthetic Scalability : While high yields (>80%) are achievable for Schiff bases , the target compound’s synthesis may require optimized conditions to mitigate steric hindrance from the ethyl-pyridinyl group.

Q & A

Q. What are the standard synthetic routes for preparing N-(2-pyridin-3-ylethyl)pyridin-4-amine, and how can reaction yields be optimized?

A common approach involves coupling pyridine derivatives via nucleophilic substitution or condensation reactions. For example, copper-catalyzed cross-coupling (e.g., with cesium carbonate as a base and copper(I) bromide as a catalyst) under mild temperatures (~35°C) can yield structurally similar amines . Yield optimization may involve solvent selection (e.g., dimethyl sulfoxide for solubility), stoichiometric adjustments, or purification via column chromatography (e.g., using ethyl acetate/hexane gradients) . Low yields (e.g., 17.9% in ) often arise from steric hindrance or competing side reactions, necessitating iterative condition screening.

Q. Which spectroscopic techniques are essential for characterizing this compound?

Key techniques include:

  • 1^1H/13^13C NMR : To confirm proton environments and carbon frameworks (e.g., pyridine ring shifts at δ 8.5–9.0 ppm for aromatic protons) .
  • HRMS (ESI) : For molecular weight validation (e.g., m/z 215 [M+H]+^+ in ).
  • IR Spectroscopy : To identify functional groups like N-H stretches (~3298 cm1^{-1} for amines) .

Advanced Research Questions

Q. How can density-functional theory (DFT) predict the electronic properties of this compound, and what discrepancies might arise compared to experimental data?

Hybrid functionals (e.g., B3LYP) incorporating exact exchange terms can model electron distribution and thermodynamic properties (e.g., ionization potentials, atomization energies) with <3 kcal/mol deviation from experimental values . Discrepancies may occur in systems with strong electron correlation or non-covalent interactions (e.g., hydrogen bonding in crystallographic structures), requiring post-Hartree-Fock corrections or empirical adjustments .

Q. What challenges arise in resolving crystallographic data for this compound, and how does SHELXL improve refinement?

Challenges include handling twinned crystals, high thermal motion, or partial disorder in flexible ethyl-pyridine linkages. SHELXL employs robust least-squares refinement with constraints (e.g., similarity restraints for disordered moieties) and dynamic weighting to balance experimental vs. geometric terms. Recent updates allow anisotropic displacement parameter refinement for heavy atoms, enhancing model accuracy .

Q. How do structural modifications (e.g., substituent position on pyridine rings) influence the bioactivity of this compound analogs?

Substituent positioning alters electronic and steric profiles, impacting binding to biological targets. For example:

  • Electron-withdrawing groups (e.g., nitro in ) enhance antibacterial activity via increased electrophilicity.
  • Ortho-substituents may hinder receptor docking, reducing efficacy. Structure-activity relationships (SAR) can be quantified using molecular docking (e.g., binding affinity calculations) and in vitro assays (e.g., MIC for antimicrobial activity) .

Q. What methodologies resolve contradictions in 1^11H NMR data for this compound derivatives?

Contradictions (e.g., unexpected splitting or integration ratios) may stem from dynamic effects (e.g., rotameric equilibria in the ethyl linker) or solvent-dependent conformational changes. Strategies include:

  • Variable-temperature NMR to identify exchange broadening.
  • 2D techniques (COSY, NOESY) to assign coupling networks and spatial proximities .

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